GR 127935 hydrochloride

Übersicht

Beschreibung

GR 127935 hydrochloride is a drug that acts as a selective antagonist at the serotonin receptors 5-HT 1B and 5-HT 1D . It has little effect when given by itself but blocks the antiaggressive effect of 5-HT 1B agonists, alters the release of serotonin in the brain, and reduces drug-seeking behavior in cocaine-addicted rats .

Molecular Structure Analysis

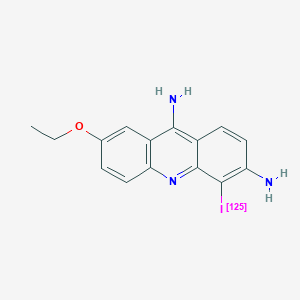

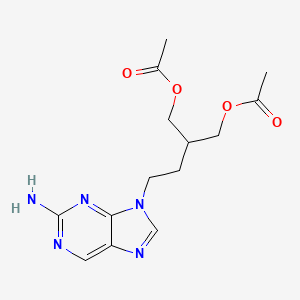

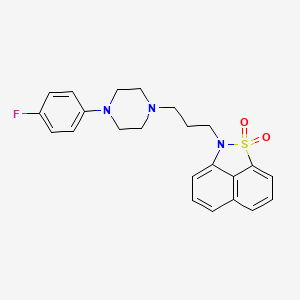

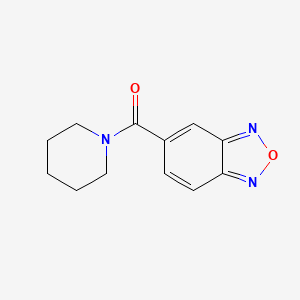

The molecular formula of GR 127935 hydrochloride is C29H32ClN5O3 . Its average mass is 534.049 Da and its monoisotopic mass is 533.219360 Da .Chemical Reactions Analysis

While specific chemical reactions involving GR 127935 hydrochloride are not detailed in the sources, it’s known that the compound is a potent and selective 5-HT 1B/1D receptor antagonist . This suggests that it interacts with these receptors in the brain, blocking their activation by serotonin .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in water to a concentration of 25 mM .Wissenschaftliche Forschungsanwendungen

Neuropharmacology: Exploring Serotonin Receptor Antagonism

GR 127935 hydrochloride: is a potent and selective antagonist of the 5-HT1B/1D serotonin receptors . It has a high affinity for these receptor subtypes, with a pKi value of 9.2-9.8 for 5-HT1B and 8.6-9.1 for 5-HT1D . This compound is used to study the role of these receptors in various neurological processes and disorders, including depression, anxiety, and migraine headaches.

Behavioral Studies: Substance Abuse and Addiction

Researchers utilize GR 127935 hydrochloride to investigate the serotonin system’s involvement in drug-seeking behavior. It has been shown to reduce cocaine-seeking behaviors in rats, indicating its potential utility in studying addiction pathways and developing treatments for substance abuse disorders .

Psychopharmacology: Modulation of MDMA Effects

In vivo studies have demonstrated that GR 127935 hydrochloride can block the hyperactivity induced by (+)-MDMA in rats . This suggests its application in researching the psychopharmacological effects of MDMA and potentially moderating its impact on the central nervous system.

Neurochemistry: Serotonin Release and Uptake

GR 127935 hydrochloride: alters the release of serotonin in the brain . It is used in experiments to understand the mechanisms of serotonin release and reuptake, which are crucial in the regulation of mood and are implicated in the pathophysiology of several psychiatric disorders.

Cellular Neuroscience: Glioma Cell Research

This compound has been used in studies involving transformed rat C5 glioma cells, where it effectively blocked serotonin with an IC50 of 97 pM . This application is significant for understanding the cellular mechanisms of serotonin receptors and their role in glioma cell function.

Wirkmechanismus

Target of Action

GR 127935 hydrochloride is a potent and orally active antagonist that primarily targets the serotonin receptors 5-HT 1B and 5-HT 1D . These receptors play a crucial role in the modulation of serotonin, a neurotransmitter that regulates mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

As a selective antagonist, GR 127935 hydrochloride binds to the 5-HT 1B and 5-HT 1D receptors, blocking their activation . This prevents the receptors from responding to serotonin, thereby altering the release of serotonin in the brain .

Biochemical Pathways

The primary biochemical pathway affected by GR 127935 hydrochloride is the serotonergic system. By blocking the 5-HT 1B and 5-HT 1D receptors, it alters the release and reuptake of serotonin in the brain . This can have downstream effects on mood, cognition, and behavior.

Result of Action

The blockade of 5-HT 1B and 5-HT 1D receptors by GR 127935 hydrochloride results in altered serotonin release in the brain . It has been shown to block the anti-aggressive effect of 5-HT 1B agonists . Additionally, it has been found to reduce drug-seeking behavior in cocaine-addicted rats , indicating potential applications in addiction treatment.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3.ClH/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34;/h5-12,17-18H,13-16H2,1-4H3,(H,31,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVVUYIJVBLEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042587 | |

| Record name | GR 127935 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GR 127935 hydrochloride | |

CAS RN |

148642-42-6 | |

| Record name | GR 127935 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.